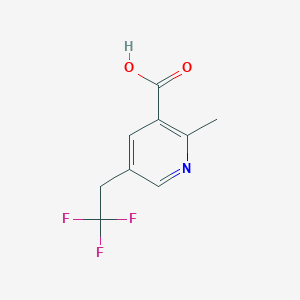
2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid
Übersicht
Beschreibung
“2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid” is a chemical compound with the molecular formula C9H8F3NO2 . It is a derivative of nicotinic acid, which is a form of vitamin B3 .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid”, involves a ring cleavage methodology reaction. This process allows for the selective introduction of multiple functional groups . The synthesis involves the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid” consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms . The molecular weight of this compound is 219.16 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid” include a molecular weight of 219.16 g/mol . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 290.0±40.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Lithium-Ion Battery Performance Improvement
The compound’s trifluoroethyl group suggests it may share similar properties with other trifluoroethyl compounds, which are known for their application in enhancing lithium-ion battery performance. These compounds contribute to improved thermal and electrochemical stability, making them suitable for high-temperature and high-voltage battery applications .
Development of Acrylic Protective Coatings
Another potential application could be in the development of acrylic protective coatings. Compounds containing trifluoroethyl groups have been used in the preparation of polymers that form protective coatings with properties like chemical inertness, good wear resistance, and low dielectric constant .
Synthesis of Pharmaceutical Intermediates
The structural complexity of 2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid indicates its potential use in pharmaceutical research as an intermediate for synthesizing more complex molecules .
Surface Property Modification in Polymers
The compound could be involved in modifying surface properties of polymers. Similar compounds have been used to synthesize copolymers that alter surface characteristics like hydrophobicity and resistance to chemicals .
Research in Medicinal Chemistry
Given its nicotinic acid component, this compound might be explored for its biological activity or as a building block in medicinal chemistry for drug development .
Eigenschaften
IUPAC Name |
2-methyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-7(8(14)15)2-6(4-13-5)3-9(10,11)12/h2,4H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPASHNRSMLNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





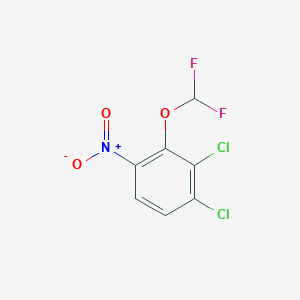
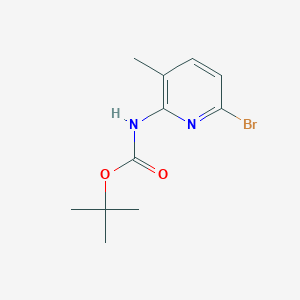



![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)


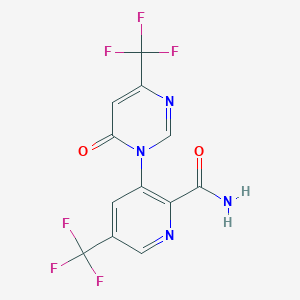
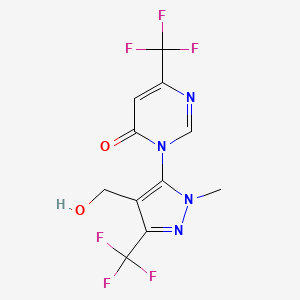
![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)
